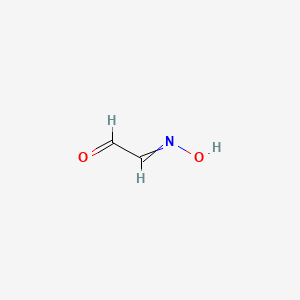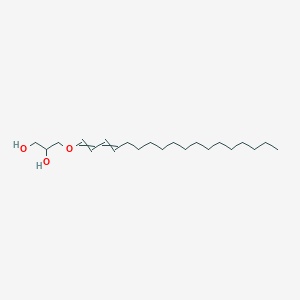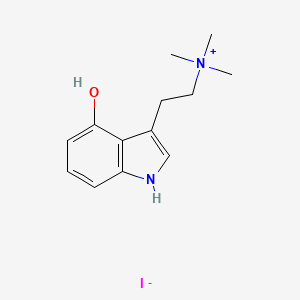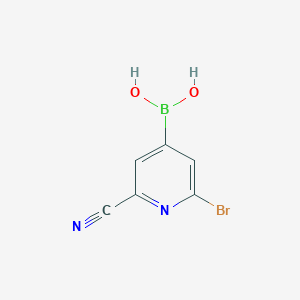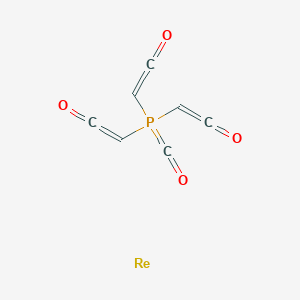
4-Methoxy-2-(trifluoromethoxy)cinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-(trifluoromethoxy)cinnamic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a methoxy group at the 4-position and a trifluoromethoxy group at the 2-position on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(trifluoromethoxy)cinnamic acid typically involves the reaction of 4-methoxybenzaldehyde with trifluoromethoxybenzene under specific conditions. One common method is the Perkin reaction, where the aldehyde reacts with an acid anhydride in the presence of a base to form the cinnamic acid derivative . Another method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2-(trifluoromethoxy)cinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cinnamic acid to its corresponding alcohol or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-(trifluoromethoxy)cinnamic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-(trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-(trifluoromethoxy)cinnamic acid: Similar structure but with different positioning of the methoxy and trifluoromethoxy groups.
4-Methoxy-2-(trifluoromethyl)cinnamic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-Methoxy-2-(trifluoromethoxy)cinnamic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and trifluoromethoxy groups provides a distinct electronic environment that can affect the compound’s interactions with other molecules.
Eigenschaften
Molekularformel |
C11H9F3O4 |
|---|---|
Molekulargewicht |
262.18 g/mol |
IUPAC-Name |
(E)-3-[4-methoxy-2-(trifluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9F3O4/c1-17-8-4-2-7(3-5-10(15)16)9(6-8)18-11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ |
InChI-Schlüssel |
BABHLMVABDIBIK-HWKANZROSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)O)OC(F)(F)F |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=CC(=O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


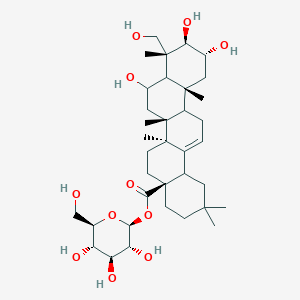

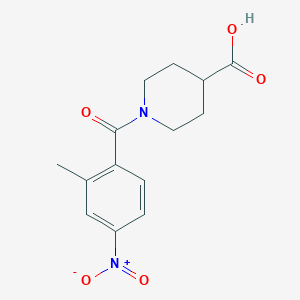
![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078386.png)
![5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)
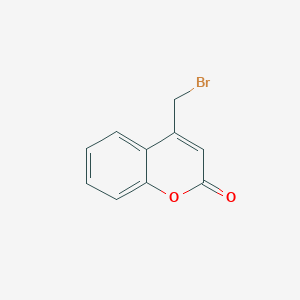
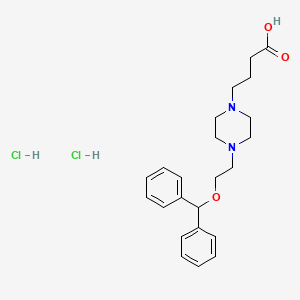
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
